(2S)-2-Methyl-3-quinolin-3-ylpropanoic acid
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Overview
Description
(2S)-2-Methyl-3-quinolin-3-ylpropanoic acid is an organic compound featuring a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
(2S)-2-Methyl-3-quinolin-3-ylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-quinolin-3-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows for π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Quinoline: The parent compound, which shares the quinoline ring system but lacks the propanoic acid side chain.
2-Methylquinoline: Similar structure but without the propanoic acid group.
3-Quinolinecarboxylic acid: Contains the quinoline ring and a carboxylic acid group but differs in the position of the substituents.
Uniqueness: (2S)-2-Methyl-3-quinolin-3-ylpropanoic acid is unique due to the specific combination of the quinoline ring with the (2S)-2-methylpropanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)6-10-7-11-4-2-3-5-12(11)14-8-10/h2-5,7-9H,6H2,1H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJGJQFYYLNKCU-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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